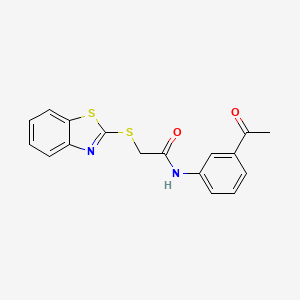
1,2-Bis(4-methoxycarbonyl-5-phenyl-2-thiazolyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes two thiazole rings, each substituted with phenyl groups and connected via a hydrazine linkage. The presence of methoxycarbonyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole rings, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The hydrazine linkage is then formed by reacting the intermediate compounds with hydrazine derivatives under controlled conditions. The final step involves the esterification of the carboxylate groups using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-methylthiazole and 4-phenylthiazole share structural similarities.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar functional groups.
Uniqueness
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its dual thiazole rings and methoxycarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O4S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxycarbonyl-5-phenyl-1,3-thiazol-2-yl)hydrazinyl]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O4S2/c1-29-19(27)15-17(13-9-5-3-6-10-13)31-21(23-15)25-26-22-24-16(20(28)30-2)18(32-22)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
ZQAYTOBRMWVOFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NNC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)


![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)

![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
